Benzyl 4-(aminomethyl)benzoate
Overview
Description
Benzyl 4-(aminomethyl)benzoate is a chemical compound with the CAS Number: 14209-66-6 . It has a molecular weight of 241.29 . The compound is a pale-yellow to yellow-brown solid . It is stored at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of Benzyl 4-(aminomethyl)benzoate involves three steps: alkylation, esterification, and alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of Benzyl 4-(aminomethyl)benzoate is represented by the linear formula C15H15NO2 . The Inchi Code for this compound is 1S/C15H15NO2/c16-10-12-6-8-14 (9-7-12)15 (17)18-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2 .Physical And Chemical Properties Analysis
Benzyl 4-(aminomethyl)benzoate is a pale-yellow to yellow-brown solid . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Benzamides
Benzyl 4-(aminomethyl)benzoate can be used as a starting material for the synthesis of benzamides through processes such as alkylation and esterification. This synthesis route is characterized by simple operation, high total yields, and mild reaction conditions .
Biological Activity Evaluation
The compound can be utilized in the design and synthesis of new benzoate compounds for biological activity evaluation. These compounds are synthesized using various starting materials, including 4-aminobenzoic acid, through a series of chemical reactions .
Green Chemistry Applications
It may also find applications in green chemistry, where it’s used in reactions characterized by eco-friendly processes, such as those utilizing ultrasonic irradiation as a green and powerful technology .
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl 4-(aminomethyl)benzoate is a local anesthetic . It acts on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness . The primary targets of this compound are specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
The compound binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death .
Biochemical Pathways
It is known that the compound can reduce the excitability of the membrane and has no effect on the resting potential .
Pharmacokinetics
If any of the applied benzyl benzoate is absorbed, it is rapidly hydrolyzed to benzoic acid and benzyl alcohol, the latter being further oxidized to benzoic acid . The benzoic acid is conjugated with glycine to form hippuric acid, which is the major excretory product in the urine .
Result of Action
The result of the action of Benzyl 4-(aminomethyl)benzoate is a loss of local sensation, making it useful for local surgery and treatment . It is lethal to certain parasites, making it useful in the treatment of conditions like scabies .
properties
IUPAC Name |
benzyl 4-(aminomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGLCSVHSUTHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463423 | |
Record name | benzyl 4-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14209-66-6 | |
Record name | benzyl 4-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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